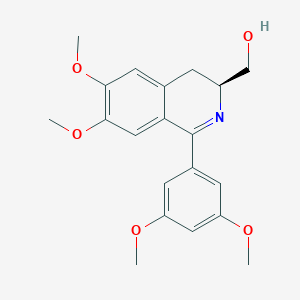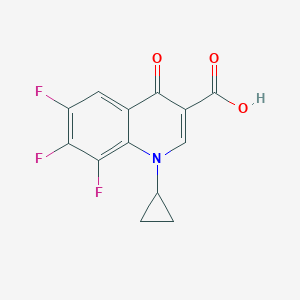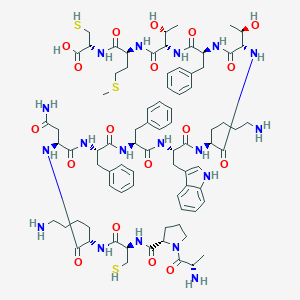
Somatostatin, pro(2)-met(13)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Somatostatin, pro(2)-met(13)-, is a peptide hormone that plays a crucial role in the regulation of various physiological functions. It is a cyclic peptide composed of 14 amino acids and is produced by the delta cells of the pancreas, hypothalamus, and gastrointestinal tract. Somatostatin is involved in the regulation of growth hormone secretion, insulin secretion, and gastrointestinal motility. In addition, it has been shown to have an inhibitory effect on the release of various hormones and neurotransmitters.
Mécanisme D'action
Somatostatin, pro(2)-met(13)-, exerts its effects through binding to specific receptors on target cells. There are five known somatostatin receptor subtypes (SSTR1-5), which are expressed in various tissues throughout the body. Upon binding to its receptor, somatostatin, pro(2)-met(13)-, activates a signaling pathway that leads to the inhibition of hormone and neurotransmitter release.
Effets Biochimiques Et Physiologiques
Somatostatin, pro(2)-met(13)-, has a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the release of growth hormone, insulin, glucagon, and various gastrointestinal hormones. In addition, somatostatin has been shown to have an inhibitory effect on the release of neurotransmitters such as dopamine and serotonin. Somatostatin, pro(2)-met(13)-, has also been shown to have an inhibitory effect on cell proliferation and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using somatostatin, pro(2)-met(13)-, in lab experiments is its ability to inhibit the release of various hormones and neurotransmitters. This makes it a useful tool for studying the regulation of these molecules. However, one limitation of using somatostatin, pro(2)-met(13)-, is that it may have off-target effects due to the expression of its receptors in various tissues throughout the body.
Orientations Futures
There are several future directions for research on somatostatin, pro(2)-met(13)-. One area of research is the development of somatostatin receptor agonists and antagonists for the treatment of various diseases. Another area of research is the identification of new functions for somatostatin, pro(2)-met(13)-, and its receptors. Finally, the development of new methods for the synthesis and purification of somatostatin, pro(2)-met(13)-, may lead to more efficient and cost-effective production of this peptide for research purposes.
Conclusion
In conclusion, somatostatin, pro(2)-met(13)-, is a peptide hormone that plays a crucial role in the regulation of various physiological functions. It is involved in the regulation of growth hormone secretion, insulin secretion, and gastrointestinal motility. In addition, it has been shown to have an inhibitory effect on the release of various hormones and neurotransmitters. The synthesis of somatostatin, pro(2)-met(13)-, involves solid-phase peptide synthesis, and it has been extensively studied for its role in the regulation of various physiological functions. Future research on somatostatin, pro(2)-met(13)-, may lead to the development of new treatments for various diseases and the identification of new functions for this peptide and its receptors.
Méthodes De Synthèse
The synthesis of somatostatin, pro(2)-met(13)-, involves solid-phase peptide synthesis. This method involves the assembly of the peptide chain on a solid support, which is then cleaved from the support and purified. The synthesis of somatostatin, pro(2)-met(13)-, typically involves the use of automated peptide synthesizers, which allow for the rapid and efficient synthesis of the peptide.
Applications De Recherche Scientifique
Somatostatin, pro(2)-met(13)-, has been extensively studied for its role in the regulation of various physiological functions. It has been shown to have an inhibitory effect on the release of growth hormone, insulin, glucagon, and various gastrointestinal hormones. In addition, somatostatin has been shown to have an inhibitory effect on the release of neurotransmitters such as dopamine and serotonin.
Propriétés
Numéro CAS |
145038-23-9 |
|---|---|
Nom du produit |
Somatostatin, pro(2)-met(13)- |
Formule moléculaire |
C81H114N18O18S3 |
Poids moléculaire |
1724.1 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C81H114N18O18S3/c1-45(84)80(115)99-35-20-31-64(99)77(112)95-62(43-118)76(111)88-54(29-16-18-33-82)68(103)93-61(41-65(85)102)74(109)91-57(37-48-21-8-5-9-22-48)71(106)90-58(38-49-23-10-6-11-24-49)72(107)92-60(40-51-42-86-53-28-15-14-27-52(51)53)73(108)87-55(30-17-19-34-83)70(105)97-67(47(3)101)79(114)94-59(39-50-25-12-7-13-26-50)75(110)98-66(46(2)100)78(113)89-56(32-36-120-4)69(104)96-63(44-119)81(116)117/h5-15,21-28,42,45-47,54-64,66-67,86,100-101,118-119H,16-20,29-41,43-44,82-84H2,1-4H3,(H2,85,102)(H,87,108)(H,88,111)(H,89,113)(H,90,106)(H,91,109)(H,92,107)(H,93,103)(H,94,114)(H,95,112)(H,96,104)(H,97,105)(H,98,110)(H,116,117)/t45-,46+,47+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,66-,67-/m0/s1 |
Clé InChI |
UGHCIZOZFGPXEZ-MUYMQMCLSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)N)O |
SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C6CCCN6C(=O)C(C)N)O |
SMILES canonique |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C6CCCN6C(=O)C(C)N)O |
Autres numéros CAS |
145038-23-9 |
Séquence |
APCKNFFWKTFTMC |
Synonymes |
2-Pro-13-Met-somatostatin somatostatin, Pro(2)-Met(13)- somatostatin, prolyl(2)-methionyl(13)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



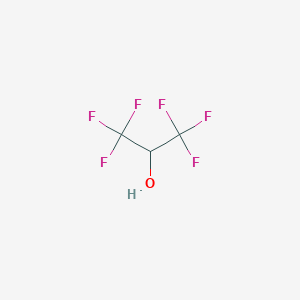
![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)
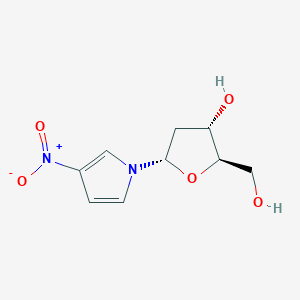
![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)
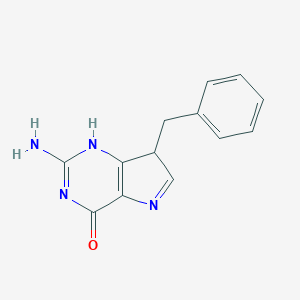
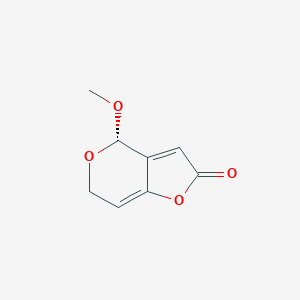
![[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117565.png)
![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)
![(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B117568.png)
![(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B117572.png)
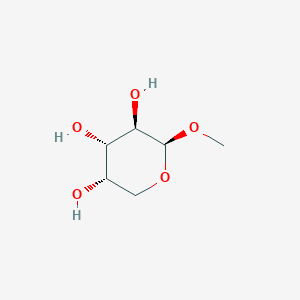
![[(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117580.png)
